Cas no 2034238-64-5 (N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

O composto N-2-(furan-3-il)-2-hidroxi-2-(tiofen-2-il)etil-2,1,3-benzotiadiazol-5-carboxamida é uma molécula híbrida que combina estruturas de furano, tiofeno e benzotiadiazol, conferindo propriedades eletrônicas e fotoquímicas úteis para aplicações em materiais funcionais. A presença do grupo hidroxila e dos heterociclos (furanil e tiofenil) contribui para a sua versatilidade em síntese orgânica e potencial atividade farmacológica. O núcleo benzotiadiazólico, conhecido por sua fluorescência e estabilidade térmica, pode ser explorado em dispositivos optoeletrônicos ou como marcador molecular. Sua estrutura planejada permite modificações direcionadas, otimizando propriedades como solubilidade e reatividade para fins específicos.
N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide structure
2034238-64-5 structure
Product Name:N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide
N.o CAS:2034238-64-5
MF:C17H13N3O3S2
MW:371.43342089653
CID:5998360
PubChem ID:121018454
Update Time:2025-06-20

N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide
    • UNRYRVINXAXVNB-UHFFFAOYSA-N
    • 2,1,3-Benzothiadiazole-5-carboxamide, N-[2-(3-furanyl)-2-hydroxy-2-(2-thienyl)ethyl]-
    • N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • AKOS026692073
    • 2034238-64-5
    • N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
    • N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
    • F6506-1736
    • Inchi: 1S/C17H13N3O3S2/c21-16(11-3-4-13-14(8-11)20-25-19-13)18-10-17(22,12-5-6-23-9-12)15-2-1-7-24-15/h1-9,22H,10H2,(H,18,21)
    • Chave InChI: UNRYRVINXAXVNB-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC(C(NCC(C3C=COC=3)(O)C3SC=CC=3)=O)=CC2=NS1

Propriedades Computadas

  • Massa Exacta: 371.03983363g/mol
  • Massa monoisotópica: 371.03983363g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 498
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 145Ų

Propriedades Experimentais

  • Densidade: 1.481±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 545.1±35.0 °C(Predicted)
  • pka: 12.27±0.29(Predicted)

N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide Preçomais >>

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